Benzaldehyde, oxime, (Z)-

Description

The exact mass of the compound Benzaldehyde, oxime, (Z)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154850. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzaldehyde, oxime, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, oxime, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

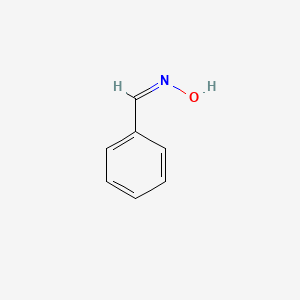

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-benzylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWKXBJHBHYJBI-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031547 | |

| Record name | (Z)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0041 [mmHg] | |

| Record name | Benzaldehyde oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-32-2, 932-90-1, 622-31-1 | |

| Record name | [C(Z)]-Benzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldoxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Benzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-Benzaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Syn-benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDOXIME, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR8F3Q0KSH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of (Z)-Benzaldehyde Oxime

Abstract

This technical guide provides a comprehensive overview of the synthesis of (Z)-benzaldehyde oxime from benzaldehyde and hydroxylamine. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying mechanistic principles governing the reaction, with a particular focus on the factors that control stereoselectivity. We will explore the nuanced interplay of reaction conditions—including pH, solvent, and temperature—and their direct impact on the isomeric ratio of the resulting oxime. Detailed experimental protocols, methods for purification and characterization, and expert insights into process optimization are presented to equip researchers with the knowledge required for a successful and reproducible synthesis.

Introduction: The Significance of Oxime Stereochemistry

Oximation, the reaction of an aldehyde or ketone with hydroxylamine, is a fundamental transformation in organic chemistry yielding an oxime, a compound containing a C=N double bond with a hydroxyl group attached to the nitrogen atom.[1] Due to restricted rotation around the carbon-nitrogen double bond, aldoximes, such as benzaldehyde oxime, can exist as two distinct geometric isomers: (E) and (Z).[2]

The spatial arrangement of the hydroxyl group relative to the other substituent on the carbon atom is not a trivial distinction. This stereochemistry dictates the molecule's reactivity and its utility as a synthetic intermediate. The (Z)-isomer of benzaldehyde oxime is a valuable precursor in various transformations, most notably the Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates. For (Z)-benzaldehyde oxime, this specific arrangement facilitates the migration of the hydrogen atom, leading to the formation of benzonitrile upon dehydration, whereas the (E)-isomer would yield benzamide via phenyl group migration.[2] Therefore, controlling the stereochemical outcome of the synthesis is paramount for its application in targeted drug development and complex molecule synthesis.

The classical synthesis involves the condensation of benzaldehyde with hydroxylamine, typically generated in situ from hydroxylamine hydrochloride and a base.[1][3] While this reaction can produce a mixture of isomers, specific conditions can be employed to kinetically favor the formation of the desired (Z)-isomer.[2][3]

The Reaction Mechanism: A Step-wise Analysis

The formation of benzaldehyde oxime is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (dehydration) step. The reaction is pH-sensitive and proceeds through a key tetrahedral intermediate.

-

Generation of the Nucleophile: The reaction typically uses hydroxylamine hydrochloride (H₂NOH·HCl). A base, such as sodium hydroxide or sodium carbonate, is required to neutralize the HCl and liberate the free hydroxylamine (H₂NOH), which acts as the active nucleophile.

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, possessing a lone pair of electrons, attacks the electrophilic carbonyl carbon of benzaldehyde. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbon even more electrophilic.

-

Formation of the Carbinolamine Intermediate: The initial attack results in the formation of a neutral, tetrahedral intermediate known as a carbinolamine. This step is reversible.

-

Proton Transfer: A series of rapid proton transfers occurs. The goal is to protonate the hydroxyl group on the original carbonyl carbon, converting it into a good leaving group (H₂O).[4]

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the C=N double bond.[1][4]

The stereoselectivity of the reaction is determined during the dehydration of the carbinolamine intermediate. The formation of the (Z)-isomer is often under kinetic control, favored at lower temperatures, while higher temperatures can allow for equilibration to the more thermodynamically stable (E)-isomer.[5]

Caption: Figure 1: Reaction Mechanism of Benzaldehyde Oxime Formation.

Field-Proven Experimental Protocol

This protocol is designed to favor the synthesis of the (Z)-isomer. It is crucial to adhere to the specified temperature and reagent stoichiometry.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| Benzaldehyde (C₇H₆O) | Reagent Grade, ≥99% | Sigma-Aldrich |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | ACS Reagent, ≥96% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |

| Methanol (CH₃OH) | ACS Grade | VWR Chemicals |

| Diethyl Ether (C₄H₁₀O) | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Sigma-Aldrich |

| Deionized Water (H₂O) | Type II | In-house |

| Round-bottom flask, Magnetic stirrer, Separatory funnel, Rotary evaporator | Standard Lab Glassware | N/A |

Note: Benzaldehyde should be purified by distillation under reduced pressure if it appears yellow due to oxidation to benzoic acid. Prior to distillation, wash with 10% Na₂CO₃ solution, then water, and dry over MgSO₄.[6]

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow for (Z)-Benzaldehyde Oxime Synthesis.

-

Prepare Hydroxylamine Solution: In a 250 mL flask, dissolve 14.0 g of sodium hydroxide in 40 mL of deionized water. Cool the solution in an ice bath. Once cool, add 14.0 g of hydroxylamine hydrochloride in small portions with continuous stirring.[7] Keep the solution cool. This generates the free hydroxylamine nucleophile.

-

Prepare Benzaldehyde Solution: In a separate beaker, dissolve 21.0 g of freshly distilled benzaldehyde in ~20 mL of methanol.

-

Reaction: While stirring the hydroxylamine solution, add the benzaldehyde solution dropwise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C.[7] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[8]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase, visualizing with a UV lamp. The disappearance of the benzaldehyde spot indicates reaction completion.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add approximately 50 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.[7]

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate for 15-20 minutes.[7][9]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether and methanol using a rotary evaporator.

-

Purification: The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation.[7] Collect the fraction boiling at approximately 123-125°C at 14 mmHg.[7] This step is critical for removing non-volatile impurities and any unreacted starting material.

Expected Yield: Approximately 50-60% after purification.[7]

Data, Characterization, and Quality Control

A successful synthesis is validated by thorough characterization of the final product, confirming its identity, purity, and stereochemistry.

Key Reaction Parameters

| Parameter | Value | Rationale |

| Benzaldehyde | 21.0 g (0.198 mol) | Limiting Reagent |

| Hydroxylamine HCl | 14.0 g (0.201 mol) | Slight molar excess to ensure complete conversion of the aldehyde. |

| Sodium Hydroxide | 14.0 g (0.350 mol) | Sufficient base to neutralize HCl and drive the reaction. |

| Temperature | 0°C initially, then Room Temp. | Lower temperature during addition controls exotherm and favors kinetic (Z)-product formation.[2][3] |

| Solvent System | Methanol / Water | Polar protic solvent system effectively dissolves ionic and organic reactants. |

Physicochemical Properties of Benzaldehyde Oxime Isomers

| Property | (Z)-Benzaldehyde Oxime | (E)-Benzaldehyde Oxime |

| Appearance | White Solid | White Solid |

| Melting Point | ~33-35 °C | ~130-133 °C |

| Solubility | Soluble in ethanol, ether, methanol; slightly soluble in water.[2] | Soluble in ethanol, ether. |

| CAS Number | 622-32-2[10] | 622-31-1[3] |

Note: The synthesis described typically yields a mixture where the (Z)-isomer predominates, reported to be as high as 82% (Z) to 9% (E) when conducted in methanol at room temperature.[3]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for assigning stereochemistry. The chemical shift of the proton on the C=N carbon (the oxime proton) is highly sensitive to the isomer. In ¹H NMR (in CDCl₃), the oxime proton for the (Z)-isomer appears at a different chemical shift compared to the (E)-isomer.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect characteristic absorption bands around 3600 cm⁻¹ (O-H stretch, can be broad), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch).[1]

-

Mass Spectrometry (MS): Electron ionization MS will show a molecular ion (M⁺) peak corresponding to the molecular weight of benzaldehyde oxime (121.14 g/mol ).[10]

Conclusion

The synthesis of (Z)-benzaldehyde oxime is a well-established yet nuanced procedure where careful control over reaction parameters is essential for achieving the desired stereochemical outcome. The protocol detailed in this guide emphasizes a kinetically controlled approach, utilizing moderate temperatures and a polar protic solvent system to preferentially form the (Z)-isomer. By understanding the causality behind each step—from the generation of the hydroxylamine nucleophile to the temperature-dependent dehydration of the carbinolamine intermediate—researchers can reliably produce this valuable synthetic precursor. Rigorous purification by vacuum distillation and confirmation by spectroscopic analysis are self-validating steps that ensure the final product meets the high standards required for subsequent applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

- CN111573881A. (2020). Microwave synthesis method of benzaldehyde oxime compound. Google Patents.

-

Wikipedia. (2023). Benzaldehyde oxime. Retrieved from [Link]

-

PrepChem.com. (2017). Preparation of benzaldoxime. Retrieved from [Link]

-

Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 28(11), 2713–2724. Retrieved from [Link]

-

Çelik, G., & Aytar, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79. Retrieved from [Link]

-

ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄ system under different reaction conditions. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, oxime, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzaldeheyde oxime under various experimental conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

-

Semantic Scholar. (2001). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

- Google Patents. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes.

Sources

- 1. byjus.com [byjus.com]

- 2. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. researchgate.net [researchgate.net]

- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. prepchem.com [prepchem.com]

- 8. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Benzaldehyde, oxime, (Z)- [webbook.nist.gov]

Chemical properties of (Z)-benzaldehyde oxime

An In-Depth Technical Guide to the Chemical Properties of (Z)-Benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Benzaldehyde oxime, a stereoisomer of benzaldehyde oxime, holds significant strategic importance in the landscape of organic synthesis and medicinal chemistry. The specific orientation of the hydroxyl group relative to the phenyl ring dictates a unique reactivity profile, most notably in the stereospecific outcome of the Beckmann rearrangement. This guide provides a comprehensive exploration of the core chemical properties, stereoselective synthesis, characteristic reactions, and analytical methodologies pertinent to (Z)-benzaldehyde oxime. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for professionals leveraging this versatile chemical intermediate.

Foundational Principles: Structure and Isomerism

The defining characteristic of benzaldehyde oxime is the presence of a C=N double bond, which restricts rotation and gives rise to geometric isomerism.[1] The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. For benzaldehyde oxime, the phenyl group takes priority over the hydrogen on the carbon, while the hydroxyl group is the sole substituent on the nitrogen.

-

(Z)-Benzaldehyde Oxime: The higher-priority phenyl group and the hydroxyl group are situated on the same side (zusammen) of the C=N double bond.

-

(E)-Benzaldehyde Oxime: The higher-priority groups are on opposite sides (entgegen).

This seemingly subtle structural difference has profound implications for the molecule's stability, reactivity, and physical properties. While many synthetic routes yield mixtures or the more thermodynamically stable (E)-isomer, specific protocols have been developed to favor the kinetically preferred (Z)-isomer.[1][2]

Physicochemical and Structural Data

The distinct properties of the (Z)-isomer are summarized below. In the solid state, benzaldehyde oxime derivatives often form centrosymmetric dimers through strong O—H···N hydrogen bonds, a recurring structural motif that influences their crystal packing.[1]

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO | [3][4][5][6] |

| Molecular Weight | 121.14 g/mol | [3][6] |

| CAS Number | 622-32-2 | [4][7][8] |

| Appearance | White solid / Clear, colorless to pale yellow liquid | [4][5] |

| Melting Point | 33 °C | [4] |

| Solubility | Readily soluble in organic solvents (methanol, ethanol, ether); moderately soluble in water. | [5] |

| IUPAC Name | (Z)-N-Benzylidenehydroxylamine | |

| Topological Polar Surface Area | 32.6 Ų | [3] |

Stereoselective Synthesis: Accessing the (Z)-Isomer

The classical synthesis of benzaldehyde oxime involves the condensation of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[4][5] However, achieving high Z-selectivity requires careful control over reaction conditions, as the formation of the E/Z isomers can be influenced by factors like solvent, temperature, and catalysts.[1]

Causality in Synthetic Control

The preferential formation of the (Z)-isomer is often a result of kinetic control. For instance, conducting the reaction at room temperature in methanol has been reported to yield a mixture containing 82% (Z)-benzaldehyde oxime and only 9% of the (E)-isomer.[1][4][9] The choice of a polar protic solvent like methanol can stabilize the transition state leading to the (Z)-product. More advanced methods, such as microwave-assisted synthesis and the use of specific organocatalysts, have been developed to improve reaction times, yields, and selectivity.[1][10] Microwave irradiation in water, for example, can produce the (Z)-isomer in 95% yield in just 90 seconds, offering a green and efficient alternative.[1]

Representative Synthetic Protocols

The following tables summarize methodologies that favor the formation of (Z)-benzaldehyde oxime.

Table 2.1: Solvent-Free Stereoselective Synthesis [1]

| Aldehyde Precursor | Reagents | Conditions | Time (min) | Yield (%) | Isomer Ratio (Z:E) |

| Benzaldehyde | NH₂OH·HCl, K₂CO₃ | 90°C, Solvent-free | 10 | 98 | >99:1 |

| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃ | 90°C, Solvent-free | 5 | 98 | >99:1 |

| 4-Nitrobenzaldehyde | NH₂OH·HCl, K₂CO₃ | 90°C, Solvent-free | 2 | 99 | >99:1 |

Table 2.2: Microwave-Assisted Synthesis [1]

| Aldehyde Precursor | Reagents | Conditions | Time | Yield (%) | Isomer Ratio (Z:E) |

| Benzaldehyde | NH₂OH·HCl | Water, 300W Microwave | 90 sec | 95 | Predominantly Z |

| Benzaldehyde | NH₂OH·HCl, Na₂CO₃ | Methanol, Microwave | 5 min | High | Not specified |

Experimental Protocol: Synthesis in Methanol

This protocol describes a standard laboratory procedure for the synthesis of (Z)-benzaldehyde oxime under conditions that favor its formation.[1][4][9]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in methanol.

-

Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and a suitable base such as potassium carbonate (1.2 equivalents) in a minimal amount of water and add it to the flask.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Once the benzaldehyde is consumed, remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of (Z)-benzaldehyde oxime.

Reactivity and Strategic Importance in Synthesis

The utility of (Z)-benzaldehyde oxime as a synthetic intermediate is primarily derived from its predictable and stereospecific reactivity.

The Beckmann Rearrangement: A Dichotomy of Isomers

The Beckmann rearrangement is the cornerstone reaction showcasing the importance of oxime stereochemistry.[1] This acid-catalyzed transformation involves the migration of the group positioned anti-periplanar to the hydroxyl leaving group.

-

For (Z)-Benzaldehyde Oxime: The hydrogen atom is anti to the -OH group. Its migration, followed by tautomerization and dehydration, leads to the formation of benzonitrile .[1]

-

For (E)-Benzaldehyde Oxime: The phenyl group is anti to the -OH group. Its migration results in the formation of benzamide .[1]

This stereospecific outcome allows chemists to selectively synthesize either nitriles or amides from the same precursor aldehyde, simply by controlling the oxime geometry. This control is a powerful tool in synthetic strategy.

Caption: Stereospecific outcomes of the Beckmann rearrangement for E/Z isomers.

Other Key Transformations

Beyond the Beckmann rearrangement, (Z)-benzaldehyde oxime participates in several other valuable reactions:

-

Dehydration: Direct conversion to benzonitrile can be achieved using various dehydrating agents.[1][4]

-

Hydrolysis: Under acidic or basic conditions, the oxime can be hydrolyzed back to the parent benzaldehyde.[1][4]

-

Substitution: Reaction with reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) yields benzohydroximoyl chloride, a versatile building block for synthesizing heterocyclic compounds.[1][4]

Applications in Drug Development and Agrochemicals

Oximes are crucial intermediates in the synthesis of a wide array of fine chemicals.[5][10] The functional group is present in various pharmaceuticals and agrochemicals. (Z)-benzaldehyde oxime and its derivatives are used to construct more complex molecular architectures, such as isoxazoline and 1,2,4-oxadiazole derivatives, which have been explored for their potential as enzyme inhibitors.[1]

Analytical Characterization and Quality Control

The unambiguous identification and differentiation of (Z)- and (E)-benzaldehyde oxime are critical for ensuring the desired reactivity and purity of the material. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the two isomers.

-

HPLC: This is the preferred method as it is performed at ambient temperature, minimizing the risk of thermally-induced isomerization during analysis. Reverse-phase chromatography is typically used to resolve the isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]

-

GC: While effective, the thermal instability of oximes can sometimes lead to peak tailing or decomposition. Derivatization may be employed to enhance volatility and stability for GC analysis.[1]

Spectroscopic Identification

NMR spectroscopy is particularly informative for distinguishing between the E and Z isomers.

-

¹H NMR: The chemical shift of the aldehydic proton (HC=N) is a key diagnostic handle. For aldoximes, the proton of the Z-isomer is typically detected at a lower field (further downfield) compared to the E-isomer.[9]

-

¹³C NMR: Similarly, the chemical shift of the imine carbon (C=N) can be used for differentiation, with the Z-isomer's carbon signal appearing at a higher field (further upfield) than that of the E-isomer.[9]

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the O-H stretch of the hydroxyl group and the C=N stretch of the imine.[6]

Caption: Analytical workflow for the characterization of benzaldehyde oxime isomers.

Safety and Handling

According to aggregated GHS information, benzaldehyde oxime is considered an irritant.[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry place, away from strong oxidizing agents.[5]

Conclusion

(Z)-Benzaldehyde oxime is more than a simple isomer; it is a key synthetic intermediate whose specific stereochemistry enables selective and predictable chemical transformations. A thorough understanding of its properties, from its stereoselective synthesis to its characteristic reactivity in the Beckmann rearrangement, is essential for researchers in organic synthesis and drug discovery. The analytical techniques outlined herein provide the necessary tools for quality control, ensuring that the desired isomer is utilized to achieve the intended synthetic outcome. As the demand for sophisticated molecular architectures grows, the strategic application of well-defined intermediates like (Z)-benzaldehyde oxime will continue to be a cornerstone of chemical innovation.

References

- Various Authors. (n.d.). Multiple sources on benzaldehyde oxime synthesis, reactivity, and analysis. Benchchem, Wikipedia, Masterorganicchemistry.com, and others.

-

PubChem. (n.d.). Benzaldehyde Oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

Organic Chemistry Portal. (2021). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

- Kim, B. R., Sung, G. H., Kim, J.-J., & Yoon, Y.-J. (n.d.). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society.

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

NINGBO INNO PHARMCHEM. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, oxime. NIST WebBook. Retrieved from [Link]

- CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Centers for Disease Control and Prevention.

-

CAS Common Chemistry. (n.d.). [C(Z)]-Benzaldehyde oxime. American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, oxime, (Z)-. NIST WebBook. Retrieved from [Link]

Sources

- 1. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 2. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 3. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Benzaldehyde, oxime [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. researchgate.net [researchgate.net]

- 10. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

(Z)-Benzaldehyde oxime molecular structure and formula

An In-depth Technical Guide to (Z)-Benzaldehyde Oxime: Molecular Structure, Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

(Z)-Benzaldehyde oxime, a significant stereoisomer of benzaldehyde oxime, serves as a critical intermediate in organic synthesis and holds considerable importance in the development of novel pharmaceutical agents. Its distinct spatial arrangement governs its reactivity, particularly in stereospecific reactions such as the Beckmann rearrangement, making it a valuable precursor for synthesizing nitriles. This guide provides a comprehensive technical overview of (Z)-Benzaldehyde oxime, detailing its molecular structure, physicochemical properties, stereoselective synthesis, and key chemical transformations. Furthermore, it explores its emerging applications in drug discovery and development, offering insights for researchers and professionals in the field.

Introduction: The Significance of Stereoisomerism

Benzaldehyde oxime exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-nitrogen double bond (C=N). In the (Z)-isomer, also known as syn-benzaldoxime, the hydroxyl (-OH) group on the nitrogen and the phenyl group on the carbon are positioned on the same side of the C=N bond. This configuration is in contrast to the (E)-isomer (anti-benzaldoxime), where they are on opposite sides. This seemingly subtle structural difference has profound implications for the molecule's chemical behavior and synthetic utility, a core concept that underpins its application in complex molecular design.

The strategic importance of isolating or selectively synthesizing the (Z)-isomer lies in its predictable reactivity. The stereochemistry of the oxime dictates the migratory aptitude of the substituents in the Beckmann rearrangement, a cornerstone reaction in organic chemistry. For drug development professionals, mastering the control of this stereochemistry is paramount for selectively synthesizing desired products like nitriles or amides, which are common moieties in active pharmaceutical ingredients (APIs).

Molecular Structure and Chemical Identity

The fundamental identity of (Z)-Benzaldehyde oxime is defined by its molecular formula and unique structural identifiers.

Chemical Formula and Structure

The molecular formula for (Z)-Benzaldehyde oxime is C₇H₇NO .[1][2][3] Its structure consists of a phenyl ring attached to a carbon atom, which is double-bonded to a nitrogen atom. The nitrogen atom is, in turn, bonded to a hydroxyl group. The (Z)-configuration specifies the cis relationship between the phenyl and hydroxyl groups relative to the C=N double bond.

Caption: 2D Molecular Structure of (Z)-Benzaldehyde Oxime.

Key Identifiers

For unambiguous identification in research and regulatory contexts, the following identifiers are used:

| Identifier | Value | Source |

| IUPAC Name | (Z)-Benzaldehyde oxime | [2] |

| Synonyms | cis-Benzaldoxime, syn-Benzaldoxime | [2] |

| CAS Number | 622-32-2 | [1][2] |

| Molecular Weight | 121.14 g/mol | [2][4][5] |

| PubChem CID | 5324470 | [1] |

| ChEMBL ID | CHEMBL265435 | [1] |

| InChI Key | VTWKXBJHBHYJBI-VURMDHGXSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of (Z)-Benzaldehyde oxime are essential for its purification, identification, and handling.

Physical Properties

This isomer is a white solid at standard conditions, with a significantly lower melting point than its (E) counterpart, a property that can be exploited for separation and purification.[1]

| Property | Value |

| Appearance | White solid |

| Melting Point | 33-36.5 °C |

| Boiling Point | ~200 °C (decomposes) |

| Solubility | Soluble in methanol, ethanol, and ether; slightly soluble in water.[6] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the (Z)-isomer.

-

¹H NMR: In proton NMR spectroscopy, the chemical shift of the imine proton (HC=N) is a key diagnostic feature. For the (Z)-isomer, this proton signal appears at a lower field (further downfield) compared to the (E)-isomer.[7]

-

¹³C NMR: The chemical shift of the imine carbon (C=N) in ¹³C NMR is also diagnostic. The signal for the (Z)-isomer is typically found at a higher field (further upfield) than that of the (E)-isomer.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the O-H stretch (around 3388 cm⁻¹), C=N stretch (around 1692 cm⁻¹), and aromatic C-H stretches.[3][7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak (M+) corresponding to its molecular weight of 121.14 g/mol .[2][3]

Synthesis and Reaction Chemistry

The synthesis of (Z)-Benzaldehyde oxime with high stereoselectivity is a critical step for its subsequent use. Its reactivity is dominated by the geometry of the oxime functional group.

Stereoselective Synthesis

The standard synthesis involves the condensation reaction between benzaldehyde and hydroxylamine hydrochloride. The stereochemical outcome is highly dependent on the reaction conditions. Conducting the reaction in methanol at room temperature with a mild base like sodium acetate preferentially yields the (Z)-isomer.[1][8] A reported protocol gives a product mixture containing 82% (Z)-isomer and 9% (E)-isomer.[1]

-

Dissolution: Dissolve benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add hydroxylamine hydrochloride (2.0 eq) to the solution, followed by sodium acetate (2.0 eq) and a small amount of water.

-

Reaction: Stir the solution vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, perform a liquid-liquid extraction using ethyl acetate and saturated salt water.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product via silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) to isolate the pure (Z)-Benzaldehyde oxime.

Caption: Synthetic workflow for (Z)-Benzaldehyde Oxime.

Key Reactions: The Beckmann Rearrangement

The Beckmann rearrangement is the signature reaction of oximes, proceeding via an acid-catalyzed mechanism.[9] The stereochemistry of the starting oxime is critical as the group anti-periplanar (trans) to the hydroxyl leaving group migrates.[9][10]

-

For (Z)-Benzaldehyde oxime , the hydrogen atom is anti to the hydroxyl group. Upon acid catalysis, the hydroxyl group is converted into a good leaving group (H₂O). The subsequent migration of the hydrogen atom leads to the formation of benzonitrile after dehydration.[10][11]

-

Conversely, for the (E)-isomer , the phenyl group is anti to the hydroxyl group. Its migration results in the formation of benzamide .[10]

This stereospecificity makes the selective synthesis of the (Z)-isomer a powerful strategy for accessing nitriles from aldehydes.

Caption: Beckmann rearrangement of the (Z)-isomer to Benzonitrile.

Other notable reactions include:

-

Hydrolysis: Can be hydrolyzed back to benzaldehyde.[1]

-

Dehydration: Dehydration can also yield benzonitrile.[1]

-

Halogenation: Reacts with reagents like N-chlorosuccinimide to form benzohydroximoyl chloride.[1]

Applications in Drug Development and Research

(Z)-Benzaldehyde oxime and its derivatives are increasingly recognized for their utility in medicinal chemistry and drug discovery.

-

Pharmaceutical Intermediate: As a stable and reactive molecule, it serves as a key building block in the synthesis of more complex APIs. Its ability to be converted into a nitrile group is valuable for constructing various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many drug classes.[12]

-

Drug Discovery Scaffolds: In the early phases of drug discovery, benzaldehyde oxime is used to generate libraries of novel compounds for high-throughput screening.[12] This versatility accelerates the identification of potential hit and lead compounds.

-

Bioactive Derivatives: Research has shown that derivatives of benzaldehyde oxime possess promising biological activities. For instance, a series of (E)-benzaldehyde O-benzyl oximes were developed as dual-acting agents targeting aldose reductase (an enzyme implicated in diabetic complications) and oxidative stress.[13][14] While this study focused on the (E)-isomer, it highlights the therapeutic potential of the benzaldehyde oxime scaffold.

-

Absorption Promotion: The parent aldehyde, benzaldehyde, has been investigated as a drug absorption promoter. It was found to enhance the membrane permeability and bioavailability of drugs with low oral absorption, suggesting a potential area of exploration for oxime derivatives as pro-drugs or formulation excipients.[15]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, benzaldehyde oxime is associated with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

(Z)-Benzaldehyde oxime is more than a simple isomer; it is a synthetically powerful molecule whose stereochemistry is the key to its utility. Its predictable behavior in the Beckmann rearrangement allows for the selective synthesis of benzonitrile, a critical industrial and pharmaceutical chemical. For researchers and drug development professionals, a thorough understanding of its properties, stereoselective synthesis, and reactivity is essential for leveraging its full potential in the creation of novel molecular architectures and next-generation therapeutics. As research continues to uncover new bioactive derivatives, the importance of this versatile building block is set to grow.

References

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzaldehyde Oxime. PubChem Compound Database. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). [C(Z)]-Benzaldehyde oxime. Retrieved from [Link]

-

Cheméo. (n.d.). Benzaldehyde, oxime, (Z)-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

- Supporting Information for Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. (n.d.).

- Kim, B. R., et al. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society, 57(2). DOI:10.5012/jkcs.2013.57.2.295.

-

National Center for Biotechnology Information. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. Retrieved from [Link]

-

MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

Sources

- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde, oxime, (Z)- [webbook.nist.gov]

- 3. Benzaldehyde, oxime [webbook.nist.gov]

- 4. Benzaldehyde Oxime | C7H7NO | CID 5324611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Benzaldoxime | 932-90-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Beckmann Rearrangement [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

An In-Depth Technical Guide to the E/Z Isomerism of Benzaldehyde Oxime for Advanced Chemical Synthesis

Abstract

The stereochemical configuration of oximes is a critical parameter in synthetic chemistry, profoundly influencing their reactivity and the ultimate structure of target molecules. Benzaldehyde oxime, a seemingly simple molecule, presents a rich case study in the principles of E/Z isomerism, the subtle energetic factors that govern their formation, and the stereospecificity of their subsequent reactions. Control over the isomeric ratio is not merely an academic exercise; it is a prerequisite for achieving desired synthetic outcomes, particularly in complex pathways such as the Beckmann rearrangement. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of benzaldehyde oxime isomers. We will dissect the causal mechanisms behind stereoselective synthesis, present validated protocols for isomer identification and quantification, and illustrate the divergent chemical fates of the E and Z forms. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to manipulate and verify oxime stereochemistry to drive synthetic efficiency and innovation.

The Fundamental Principles of Oxime Stereoisomerism

The existence of stereoisomers in benzaldehyde oxime originates from the restricted rotation around the carbon-nitrogen double bond (C=N).[1] This structural feature creates two distinct, non-interconvertible (under ambient conditions) spatial arrangements of the substituents, analogous to the cis-trans isomerism observed in alkenes.[1][2] The nomenclature for these isomers, (E) and (Z), is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

-

Priority Assignment: On the imine carbon, the phenyl group has a higher priority than the hydrogen atom. On the nitrogen, the hydroxyl (-OH) group is the sole substituent and thus holds the priority.

-

(Z)-Benzaldehyde Oxime: The higher-priority groups on the carbon (phenyl) and nitrogen (-OH) are on the same side of the C=N double bond. The German term zusammen means "together".[1]

-

(E)-Benzaldehyde Oxime: The higher-priority groups are on opposite sides of the double bond. The German term entgegen means "opposite".[1]

The physical properties of these isomers are notably different, with the (E)-isomer having a significantly higher melting point (133 °C) compared to the (Z)-isomer (33 °C), a difference that can be exploited in their separation.[3]

Caption: E/Z Isomers of Benzaldehyde Oxime.

Stereoselective Synthesis and Isomer Control

The standard synthesis of benzaldehyde oxime involves the condensation reaction between benzaldehyde and hydroxylamine, typically from hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base.[3][4] While the reaction is robust, it often yields a mixture of (E) and (Z) isomers, with the final ratio being highly dependent on the chosen experimental parameters.[5][6] Achieving stereocontrol is therefore a matter of carefully tuning these conditions.

The causality behind this selectivity lies in the thermodynamics and kinetics of isomer formation and interconversion. The reagents used for the synthesis can also catalyze the equilibration between the E and Z forms.[5] Temperature, in particular, plays a critical role in shifting this equilibrium.[5]

Table 1: Influence of Synthetic Conditions on Benzaldehyde Oxime Isomer Ratio

| Method/Conditions | Solvent | Base | Temperature | Predominant Isomer (E:Z Ratio) | Reference |

| Standard Condensation | Methanol | (not specified) | Room Temp. | Z-isomer (~9:82) | [3] |

| Microwave Irradiation | Water | (none) | 300 W (90s) | Z-isomer (~95% yield) | [1] |

| Polyaniline Catalyst | Solvent-free | (PANI acts as base) | Room Temp. | Z-isomer favored | [5] |

| Photoisomerization | (various) | (none) | Visible Light | Z-isomer from E-isomer | [6] |

Experimental Protocol: Preferential Synthesis of (Z)-Benzaldehyde Oxime

This protocol is designed as a self-validating system. The outcome should be a high proportion of the (Z)-isomer, verifiable via the NMR characterization protocol in the next section.

Objective: To synthesize benzaldehyde oxime with a high Z:E isomeric ratio. This method is adapted from literature procedures that favor the kinetic Z-product.[3]

Materials:

-

Benzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq)

-

Sodium carbonate (Na₂CO₃, 0.6 eq)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (0.6 eq) in a minimal amount of deionized water. Add methanol until a clear solution is achieved.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. While stirring, add benzaldehyde (1.0 eq) dropwise over 10 minutes.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the benzaldehyde spot.

-

Workup - Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: To the remaining aqueous residue, add 50 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer.

-

Washing: Wash the organic layer with 2 x 20 mL of deionized water to remove any remaining inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Product Isolation: Remove the diethyl ether under reduced pressure to yield the benzaldehyde oxime product, typically as a white solid or oil. The product should be predominantly the (Z)-isomer.

Trustworthiness Check: The success of this protocol is validated by ¹H NMR spectroscopy. A successful synthesis will show a major peak for the azomethine proton (HC=N) around 8.1-8.2 ppm, corresponding to the (Z)-isomer, and a minor peak for the same proton in the (E)-isomer at a different chemical shift.

Definitive Spectroscopic Characterization

While various analytical techniques can be used, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for distinguishing and quantifying the E/Z isomers of benzaldehyde oxime.[1] The chemical environment of the nuclei near the C=N bond is highly sensitive to the spatial orientation of the hydroxyl group, leading to distinct and predictable differences in their chemical shifts.

The primary causal factor for these differences is the magnetic anisotropy of the groups in proximity. In the (Z)-isomer, the azomethine proton (HC=N) is in closer proximity to the lone pairs of the hydroxyl oxygen, leading to a deshielding effect that shifts its resonance downfield (higher ppm). Conversely, the imino carbon (C=N) experiences a slight shielding effect, shifting its resonance upfield (lower ppm) compared to the (E)-isomer.[1] This opposing trend is a highly reliable diagnostic marker.[1]

Table 2: Comparative ¹H and ¹³C NMR Data for Benzaldehyde Oxime Isomers (in CDCl₃)

| Isomer | Nucleus | Key Atom | Chemical Shift (δ, ppm) | Rationale for Shift | Reference |

| (Z)-isomer | ¹H | HC=N | ~8.17 | Deshielded by proximity to -OH group | [1][7] |

| (E)-isomer | ¹H | HC=N | ~7.50 | More shielded (further from -OH) | [1] |

| (Z)-isomer | ¹³C | C=N | ~150.6 | Shielded relative to E-isomer | [1][7] |

| (E)-isomer | ¹³C | C=N | Higher δ | Deshielded relative to Z-isomer | [1] |

Experimental Protocol: NMR-Based Determination of E/Z Isomeric Ratio

Objective: To accurately determine the ratio of (E) and (Z) isomers in a synthesized sample of benzaldehyde oxime.

Materials & Equipment:

-

Benzaldehyde oxime sample (~10-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

NMR tube (5 mm)

-

NMR Spectrometer (≥300 MHz recommended for good resolution)

Procedure:

-

Sample Preparation: Accurately weigh the benzaldehyde oxime sample and dissolve it in ~0.6 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Ensure the spectral width covers the range of at least 0-10 ppm.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated (a d1 of 10-15 seconds is generally safe for quantitative work on small molecules to ensure full relaxation).

-

Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FID (Free Induction Decay).

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area of the azomethine proton (HC=N) signal for the (Z)-isomer (~8.17 ppm) and the (E)-isomer (~7.50 ppm).

-

Calculation: The molar ratio of the isomers is directly proportional to the ratio of their integration values.

-

% Z-isomer = [Integration(Z) / (Integration(Z) + Integration(E))] x 100

-

% E-isomer = [Integration(E) / (Integration(Z) + Integration(E))] x 100

-

-

Self-Validation: The sum of the calculated percentages should be 100%. The integration of the aromatic regions for both isomers should also correspond to the calculated ratio, providing an internal cross-check.

Caption: Workflow for NMR-based isomer quantification.

Stereochemistry's Impact on Reactivity: The Beckmann Rearrangement

The synthetic utility of controlling benzaldehyde oxime's stereochemistry is most vividly demonstrated in the Beckmann rearrangement.[8] This acid-catalyzed reaction transforms an oxime into an amide or nitrile, and its outcome is dictated by a strict stereochemical requirement: the group that migrates is the one positioned anti-periplanar (trans) to the hydroxyl leaving group.[9][10]

-

For (Z)-Benzaldehyde Oxime: The hydrogen atom is anti to the -OH group. Upon protonation and loss of water, the hydrogen migrates to the nitrogen atom. This rearrangement ultimately leads to the formation of benzonitrile .[1][11]

-

For (E)-Benzaldehyde Oxime: The phenyl group is anti to the -OH group. This bulkier group migrates to the nitrogen, and subsequent tautomerization of the intermediate yields benzamide .[1]

This divergent reactivity underscores the necessity of preparing isomerically pure or enriched starting materials to avoid product mixtures and ensure the desired synthetic transformation.

Caption: Divergent Beckmann rearrangement pathways for E/Z isomers.

Conclusion

The E/Z isomerism of benzaldehyde oxime is a foundational concept with profound practical implications for synthetic chemistry. As demonstrated, the stereochemical outcome of its synthesis is not arbitrary but can be rationally controlled through the deliberate choice of reaction conditions. Furthermore, the ability to definitively characterize and quantify the resulting isomeric mixture, primarily through NMR spectroscopy, is an indispensable skill for the modern chemist. This control and characterization are paramount, as the stereochemistry of the oxime directly dictates its reactivity in crucial transformations like the Beckmann rearrangement, leading to entirely different molecular scaffolds. For professionals in drug development and materials science, mastering the principles laid out in this guide is essential for designing predictable, efficient, and high-yielding synthetic routes to novel chemical entities.

References

-

ResearchGate. (n.d.). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde Oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

PubMed. (n.d.). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, oxime. Retrieved from [Link]

-

MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]

-

ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

Sources

- 1. Benzaldehyde, oxime, (Z)- | 622-32-2 | Benchchem [benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 7. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Beckmann Rearrangement [organic-chemistry.org]

- 10. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Spectroscopic Guide to (Z)-Benzaldehyde Oxime: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Abstract

(Z)-Benzaldehyde oxime is a significant chemical intermediate whose stereochemistry dictates its reactivity and potential applications, particularly in synthetic organic chemistry. Accurate structural confirmation and differentiation from its (E)-isomer are paramount for researchers and drug development professionals. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the (Z)-isomer. We delve into the causal relationships behind the observed spectral features, offer field-proven experimental protocols, and present the data in a clear, accessible format to ensure scientific integrity and practical utility.

Introduction: The Stereochemical Importance of (Z)-Benzaldehyde Oxime

Oximes, characterized by the R¹R²C=NOH functional group, exhibit E/Z isomerism due to restricted rotation around the carbon-nitrogen double bond. In the case of benzaldehyde oxime (C₇H₇NO), the spatial orientation of the hydroxyl (-OH) group relative to the phenyl ring defines its configuration as either (Z) or (E).[1]

The (Z)-isomer, historically referred to as anti-benzaldoxime, has the hydroxyl group and the phenyl group on the same side of the C=N bond. This specific geometry is crucial as it governs the compound's reactivity in cornerstone reactions like the Beckmann rearrangement, where the group anti-periplanar to the hydroxyl group migrates. For (Z)-benzaldehyde oxime, this results in the formation of benzonitrile, whereas the (E)-isomer yields benzamide.[1] Therefore, unambiguous spectroscopic verification of the isomer is a critical first step in any synthetic workflow. This guide provides the foundational spectroscopic data and interpretation necessary for this confirmation.

Figure 1: Molecular Structure of (Z)-Benzaldehyde Oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Assignment

NMR spectroscopy is the most definitive method for assigning the stereochemistry of benzaldehyde oxime isomers. The chemical shifts of the nuclei proximate to the C=N double bond are highly sensitive to the orientation of the hydroxyl group.[1]

¹H NMR Spectroscopy

In the (Z)-isomer, the methine proton (CH=N) is spatially oriented differently relative to the hydroxyl group compared to the (E)-isomer, leading to a distinct chemical shift.

Data Summary: ¹H NMR of (Z)-Benzaldehyde Oxime

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -OH | ~8.9 (Varies) | Broad Singlet |

| CH=N | 8.19 | Singlet |

| Aromatic (ortho) | 7.58 - 7.60 | Multiplet |

| Aromatic (meta, para) | 7.39 - 7.41 | Multiplet |

Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from supporting information for an academic publication.[2]

Expertise & Causality: The downfield chemical shift of the methine proton (CH=N) at 8.19 ppm is highly characteristic of the (Z)-isomer.[2] In contrast, the same proton in the (E)-isomer typically appears further upfield. This difference arises from the anisotropic effects of the proximate hydroxyl group in the Z-configuration. The broadness of the hydroxyl proton signal is typical and can be influenced by concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Complementary to ¹H NMR, the ¹³C NMR spectrum provides unambiguous confirmation, with the imino carbon (C=N) being a key diagnostic marker.

Data Summary: ¹³C NMR of (Z)-Benzaldehyde Oxime

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=N | 150.57 |

| Aromatic (C-ipso) | 131.82 |

| Aromatic (C-para) | 130.08 |

| Aromatic (C-meta) | 128.75 |

| Aromatic (C-ortho) | 127.12 |

Solvent: CDCl₃. Data sourced from ChemicalBook.[3]

Expertise & Causality: The chemical shift of the imino carbon at 150.57 ppm is the most telling signal for the (Z)-isomer.[3] This resonance occurs at a measurably different position compared to the (E)-isomer, which is typically found further downfield. This variation is attributed to the different electronic environments created by the stereochemistry of the oxime functionality.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the benzaldehyde oxime sample in ~0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: CDCl₃ typically contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). If not present, a small drop of TMS can be added.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., Bruker, 300 MHz or higher).

-

Acquisition Parameters (¹H):

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

-

Acquisition Parameters (¹³C):

-

Set the spectral width to cover 0-220 ppm.

-

Use proton decoupling to simplify the spectrum to singlets.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups within the molecule. For oximes, the characteristic vibrations are the O-H, C=N, and N-O bonds.

Data Summary: Characteristic IR Absorption Bands for Oximes

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3100 - 3600 | Broad, Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=N | Stretch | 1640 - 1690 | Medium-Weak |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| N-O | Stretch | 930 - 960 | Medium |

Data represents typical ranges for oximes.[4]

Expertise & Causality:

-

O-H Stretch: The presence of a broad band in the 3100-3600 cm⁻¹ region is a clear indicator of the hydroxyl group. Its broadness is a result of intermolecular hydrogen bonding.

-

C=N Stretch: The absorption around 1640-1690 cm⁻¹ confirms the imine functionality. This peak is often of medium to weak intensity.

-

N-O Stretch: A distinct band in the 930-960 cm⁻¹ region is characteristic of the N-O single bond, providing another layer of confirmation for the oxime group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, field-proven technique requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid (Z)-benzaldehyde oxime sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

Data Summary: Key EI-MS Fragments for (Z)-Benzaldehyde Oxime

| m/z (Mass-to-Charge Ratio) | Ion Formula | Identity |

|---|---|---|

| 121 | [C₇H₇NO]⁺ | Molecular Ion [M]⁺ |

| 104 | [C₇H₆N]⁺ | [M-OH]⁺ |

| 93 | [C₆H₅N]⁺ | [M-CO]⁺ (from rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Data sourced from the NIST Chemistry WebBook.[5]

Expertise & Causality: The mass spectrum is a molecular fingerprint.

-

Molecular Ion Peak ([M]⁺): The peak at m/z 121 corresponds to the mass of the intact molecule, confirming its molecular formula of C₇H₇NO.[5]

-

Key Fragments: The fragmentation pattern helps piece together the structure. The loss of a hydroxyl radical (-OH) to give a peak at m/z 104 is a common pathway. The highly stable phenyl cation at m/z 77 is a prominent peak in the spectrum of many aromatic compounds and is a strong indicator of the benzene ring.[5]

Figure 2: General workflow for spectroscopic analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, bombard the sample with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for the complete structural elucidation of (Z)-benzaldehyde oxime. ¹H and ¹³C NMR are indispensable for the definitive assignment of the Z-stereochemistry, primarily through the unique chemical shifts of the methine proton and imino carbon. IR spectroscopy offers rapid confirmation of the essential oxime functional groups, while mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. By following the detailed protocols and understanding the causal basis for the spectral data presented in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize (Z)-benzaldehyde oxime, ensuring the integrity and success of their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324611, Benzaldehyde Oxime. Retrieved from [Link].

-

Yuan, M., et al. (2019). Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. Organic Letters. URL available at [Link].

-

NIST (2021). Benzaldehyde, oxime in the NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

-

Wikipedia contributors (2023). Benzaldehyde oxime. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

NIST (2021). Benzaldehyde, oxime, (Z)- in the NIST Chemistry WebBook. NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].

Sources

The Solubility Profile of (Z)-Benzaldehyde Oxime in Organic Solvents: A Methodological and Predictive Analysis

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary